BenchChemオンラインストアへようこそ!

Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate

DGAT1 Inhibition Metabolic Disease Data Integrity

Isopropyl 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate (CAS 896887-01-7) is a synthetic fluorinated benzimidazole ester derivative, supplied as a research chemical with a typical purity specification of ≥98%. It serves as a lipophilic analog within the broader class of 2-(trifluoromethyl)benzimidazole-1-acetic acid esters, which are commonly employed as synthetic intermediates or pharmacophoric building blocks.

Molecular Formula C13H13F3N2O2
Molecular Weight 286.254
CAS No. 896887-01-7
Cat. No. B2409662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate
CAS896887-01-7
Molecular FormulaC13H13F3N2O2
Molecular Weight286.254
Structural Identifiers
SMILESCC(C)OC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F
InChIInChI=1S/C13H13F3N2O2/c1-8(2)20-11(19)7-18-10-6-4-3-5-9(10)17-12(18)13(14,15)16/h3-6,8H,7H2,1-2H3
InChIKeyNYALWVZXSWUZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Baseline: Isopropyl 2-[2-(Trifluoromethyl)Benzimidazolyl]Acetate (CAS 896887-01-7) Scientific and Procurement Profile


Isopropyl 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate (CAS 896887-01-7) is a synthetic fluorinated benzimidazole ester derivative, supplied as a research chemical with a typical purity specification of ≥98% . It serves as a lipophilic analog within the broader class of 2-(trifluoromethyl)benzimidazole-1-acetic acid esters, which are commonly employed as synthetic intermediates or pharmacophoric building blocks. This profile establishes the foundational chemical identity for procurement evaluation.

Why Generic Substitution of Isopropyl 2-[2-(Trifluoromethyl)Benzimidazolyl]Acetate Fails Without Quantitative Differentiation Data


This compound belongs to a chemical class where minor structural modifications can lead to significant shifts in physicochemical properties and biological activity [1]. Simple substitution with alternative ester homologs (e.g., methyl or ethyl esters) cannot be assumed to be equivalent. However, a critical evidence gap exists: no primary literature or patent data directly comparing this specific isopropyl ester to its closest analogs (such as the methyl ester, CAS 139591-08-5, or the free acid, CAS 313241-14-4) was identified in any quantitative biological assay. Without such data, generic substitution carries an unquantifiable risk of altering potency, selectivity, or pharmacokinetic behavior.

Product-Specific Quantitative Evidence Guide for Isopropyl 2-[2-(Trifluoromethyl)Benzimidazolyl]Acetate (CAS 896887-01-7): Differential Performance Data


DGAT1 Enzyme Inhibition: Mis-Assigned Data Point Clarification

A search for biological activity data returned an IC50 value of 20 nM for a compound associated with this chemical series (BindingDB BDBM50599923). However, structural verification confirms this entry corresponds to a different chemotype containing a spirocyclic amine linked via an amide bond, not to the target compound [1]. This analysis concludes that no direct DGAT1 enzyme inhibition data is attributable to CAS 896887-01-7.

DGAT1 Inhibition Metabolic Disease Data Integrity

Systematic Evidence Gap Analysis Across Key Therapeutic Areas

A review of primary literature reveals quantitative biological data for certain analogs (e.g., compound 7d from the ethyl ester series showed an IC50 of 0.51 μM against MCF-7 cells versus Doxorubicin's 2.12 μM) [1]. However, a systematic search found no published antiproliferative, antiprotozoal, or enzymatic assay data specifically for the target compound CAS 896887-01-7. This represents a complete absence of differential evidence for this compound in these major therapeutic areas.

Anticancer Anti-infective Evidence Gap

Lack of Comparative Physicochemical Data Against Closest Analogs

While the molecular structure and predicted properties like density (1.32±0.1 g/cm³) and boiling point (335.1±42.0 °C) are documented, no experimentally determined values for logP, logD, aqueous solubility, pKa, or hydrolytic stability were found for the target compound . Furthermore, no quantitative comparison of these properties against its closest analogs (e.g., methyl ester CAS 139591-08-5 or free acid CAS 313241-14-4) exists in the public domain.

Lipophilicity Solubility Stability

Recommended Application Scenarios for Isopropyl 2-[2-(Trifluoromethyl)Benzimidazolyl]Acetate Based on Available Evidence


Use as a Lipophilic Fragment or Synthetic Intermediate in Uncharted Chemical Space

Given the complete absence of quantitative biological data, the primary justifiable application for scientific procurement of CAS 896887-01-7 is as a synthetic building block or a tool compound for exploring structure-activity relationships (SAR) in novel chemical space. Its value proposition is not based on proven superiority over analogs, but on its role in generating new analogs where the isopropyl ester's properties are a variable under investigation. This use case is supported by the fact that the compound is listed and sold by multiple reputable chemical suppliers for R&D purposes only .

Probing the Impact of Ester Group Variation on Lipophilicity and Metabolic Stability

In a well-controlled in-house SAR study, this compound could be used alongside its methyl and ethyl ester analogs to systematically investigate the influence of ester steric bulk on properties like logD, metabolic stability in microsomes, or cell permeability. This application is hypothesis-driven and does not rely on pre-existing comparative data, as the experiment itself would generate the necessary evidence. Researchers should note that baseline data for the free acid (CAS 313241-14-4) and methyl ester (CAS 139591-08-5) would need to be generated in parallel .

Development of Oral Prodrugs of the Active Acid Metabolite

If the free acid form, [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid (CAS 313241-14-4), is known or hypothesized to be an active pharmacophore, the isopropyl ester can serve as a potential oral prodrug . The role of the ester is to mask the polar carboxylic acid moiety to enhance intestinal absorption, with subsequent hydrolysis in plasma to release the active acid. The procurement decision in this scenario would be based on a clear rationale for testing a specific ester prodrug strategy, not on a claim of inherent superiority.

Quote Request

Request a Quote for Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.